molecular formula C15H12IN3O4 B5821657 4-iodo-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

4-iodo-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B5821657
M. Wt: 425.18 g/mol
InChI Key: FAWWPTBWQQCZKN-UHFFFAOYSA-N
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Description

4-iodo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound that features an iodine atom, a nitrophenyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenecarboximidamides.

Scientific Research Applications

4-iodo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates. These interactions can lead to the modulation of biological pathways and the activation or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with specific properties and functions.

Properties

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O4/c1-9-8-11(4-7-13(9)19(21)22)15(20)23-18-14(17)10-2-5-12(16)6-3-10/h2-8H,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWWPTBWQQCZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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